molecular formula C22H22N2O3 B4075159 N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No. B4075159
M. Wt: 362.4 g/mol
InChI Key: IFUDUQWGDXCBGS-UHFFFAOYSA-N
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Description

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. MP-10 has been studied extensively for its ability to modulate the activity of certain receptors in the brain, leading to potential applications in the treatment of various neurological disorders.

Mechanism of Action

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide acts as a selective agonist for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling, protein folding, and neurotransmitter release. By modulating the activity of this receptor, N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide can affect neuronal function and lead to improvements in cognitive and motor function.
Biochemical and physiological effects:
Studies have shown that N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide can improve cognitive function in animal models of Alzheimer's disease and schizophrenia, as well as improve motor function in animal models of Parkinson's disease. N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the sigma-1 receptor, as well as its ability to cross the blood-brain barrier. However, N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide is still a relatively new compound and there is limited information on its long-term safety and efficacy.

Future Directions

There are several potential future directions for research on N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide, including further studies on its mechanism of action and potential therapeutic applications in various neurological disorders. Additionally, research could focus on developing new synthetic analogues of N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide with improved potency and selectivity for the sigma-1 receptor. Overall, N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide has shown promise as a potential therapeutic agent for a range of neurological disorders, and further research is needed to fully understand its potential applications.

Scientific Research Applications

N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide has been the subject of numerous scientific studies, with a focus on its potential applications in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. Research has shown that N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}-1-benzofuran-2-carboxamide can modulate the activity of certain receptors in the brain, leading to improvements in cognitive function and motor control.

properties

IUPAC Name

N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3/c1-15-8-6-7-13-24(15)22(26)17-10-3-4-11-18(17)23-21(25)20-14-16-9-2-5-12-19(16)27-20/h2-5,9-12,14-15H,6-8,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUDUQWGDXCBGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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